molecular formula C9H8ClN3O2 B14800150 Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate CAS No. 944896-79-1

Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate

Cat. No.: B14800150
CAS No.: 944896-79-1
M. Wt: 225.63 g/mol
InChI Key: YQNQDEXCNISELQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound with a fused imidazole-pyrimidine core. This structure is characterized by a chloro substituent at the 6-position and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.63 (CAS 64067-99-8) . The compound is a key intermediate in medicinal chemistry, particularly in synthesizing antiviral and kinase-inhibiting agents . Its reactivity is influenced by the electron-withdrawing chloro group and the ester functionality, enabling diverse derivatization pathways such as hydrolysis, amidation, and cross-coupling reactions .

Properties

CAS No.

944896-79-1

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3

InChI Key

YQNQDEXCNISELQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=NC2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate 64067-99-8 C₉H₈ClN₃O₂ 225.63 Pyrimidine core; chloro at C6, ester at C2
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 C₉H₈ClN₃O₂ 225.63 Pyridazine core (two adjacent N atoms); ester at C3
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 C₈H₆ClN₃O₂ 211.60 Methyl ester; pyridazine core; higher electrophilicity due to smaller ester
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 944896-67-7 C₉H₈BrN₃O₂ 270.08 Bromo substituent at C6; heavier halogen enhances cross-coupling reactivity
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate 67625-38-1 C₁₀H₉ClN₂O₂ 224.64 Pyridine core (one N atom); distinct electronic profile vs. pyrimidine

Key Observations :

  • Core Heterocycle Differences : Pyrimidine (two N atoms at 1,3 positions) vs. pyridazine (two adjacent N atoms) vs. pyridine (one N atom) significantly alter electronic properties and reactivity. Pyridazine derivatives exhibit stronger electron-deficient behavior, enhancing susceptibility to nucleophilic attack .
  • Halogen Effects : Bromo analogues (e.g., 944896-67-7) show higher reactivity in Suzuki-Miyaura cross-coupling due to the weaker C–Br bond vs. C–Cl .
  • Ester Position : Isomers like 3-carboxylates (e.g., 1150566-27-0) vs. 2-carboxylates exhibit divergent reactivity in Dimroth rearrangements. For example, ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo isomerization to 3-carboxamides under basic hydrolysis .

Reactivity Highlights :

  • Cross-Coupling Efficiency : Bromo-substituted derivatives (e.g., 944896-67-7) achieve >80% conversion in Suzuki reactions, whereas chloro analogues require harsher conditions (e.g., PdCl₂(dppf), 100°C) .

Critical Insights :

  • Core-Dependent Efficacy : Pyrimidine-based compounds (e.g., 64067-99-8) show superior kinase inhibition due to optimal N-atom spacing for ATP-pocket binding, while pyridine derivatives (e.g., 67625-38-1) favor CNS targets like GABA receptors .
  • Halogen Impact : Bromo analogues exhibit enhanced antiviral potency, likely due to increased lipophilicity and membrane permeability .

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